molecular formula C17H17FN2O2 B2847335 2-(cyclopropylmethoxy)-N-(4-fluorobenzyl)isonicotinamide CAS No. 2034299-36-8

2-(cyclopropylmethoxy)-N-(4-fluorobenzyl)isonicotinamide

Cat. No. B2847335
CAS RN: 2034299-36-8
M. Wt: 300.333
InChI Key: BWTHEVMMGAGQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(cyclopropylmethoxy)-N-(4-fluorobenzyl)isonicotinamide” is an organic compound. It contains a cyclopropyl group, a methoxy group, a fluorobenzyl group, and an isonicotinamide group. These groups are common in many pharmaceuticals and synthetic organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The cyclopropyl group would likely introduce some ring strain into the molecule, while the methoxy and fluorobenzyl groups could participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its constituent groups. The cyclopropyl group might be prone to ring-opening reactions, while the methoxy group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Directed Assembly of Inorganic-Organic Hybrid Materials

Isonicotinamide has been utilized as a supramolecular reagent in the synthesis of copper(II) complexes, demonstrating its potential in creating inorganic–organic hybrid materials with consistent supramolecular motifs. This application showcases the ability to generate a family of materials displaying infinite 1-D chains, highlighting the versatility of isonicotinamide-related compounds in materials science (Aakeröy et al., 2003).

Supramolecular Chemistry and Co-crystallization

The use of isonicotinamide as a co-crystallizing agent in crystal engineering has expanded the versatility of such compounds. Specifically, in the co-crystallization with carboxylic acids, isonicotinamide facilitates the formation of co-crystals that exhibit a range of structural phenomena, including high Z′ values, stoichiometric variations, and phase transitions. This highlights its role in the development of new materials with potential applications in pharmaceuticals and materials science (Lemmerer & Fernandes, 2012).

Medicinal Chemistry and Drug Design

The synthesis and evaluation of compounds related to isonicotinamide have led to the identification of potential therapeutic agents. For instance, derivatives have been assessed for their inhibitory effects on enzymes such as carbonic anhydrase, which is relevant for the development of drugs for conditions like glaucoma, diuretics, and neurological disorders. This underscores the role of isonicotinamide analogs in the exploration of new pharmaceuticals (Boztaş et al., 2015).

Neuroprotection and Cellular Protection

Compounds structurally related to isonicotinamide have been explored for their protective effects against cellular damage induced by conditions such as hypoxia. The preferential inhibition of the Na+/Ca2+ exchanger isoform by these compounds suggests their potential application in neuroprotection and the treatment of neurodegenerative diseases, showcasing the therapeutic potential of isonicotinamide derivatives (Iwamoto & Kita, 2006).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-(cyclopropylmethoxy)-N-[(4-fluorophenyl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c18-15-5-3-12(4-6-15)10-20-17(21)14-7-8-19-16(9-14)22-11-13-1-2-13/h3-9,13H,1-2,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTHEVMMGAGQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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